5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone
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Overview
Description
- The allylamino group can be introduced via nucleophilic substitution using allylamine.
- Reaction conditions: typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Attachment of the 4-Methylphenyl Groups and Sulfanyl Group:
- These groups can be introduced through electrophilic aromatic substitution reactions.
- Reaction conditions: often involve the use of Friedel-Crafts alkylation or acylation reactions with appropriate catalysts like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allylamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the pyridazinone ring or the sulfanyl group, potentially yielding dihydropyridazinone or thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) in the presence of catalysts or under thermal conditions.
Major Products:
- Oxidation products may include oxo-pyridazinones.
- Reduction products may include dihydropyridazinones or thiol derivatives.
- Substitution products depend on the specific reagents used and can include various functionalized derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine:
- Explored as a candidate for drug development due to its potential therapeutic effects.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Potential applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Pyridazinone Core:
- Starting with a suitable dicarbonyl compound, such as a diketone, which undergoes cyclization with hydrazine to form the pyridazinone ring.
- Reaction conditions: reflux in ethanol or another suitable solvent.
Mechanism of Action
The mechanism of action of 5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone is not fully understood but may involve:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: May affect signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone: Lacks the allylamino group, which may affect its reactivity and biological activity.
5-(allylamino)-2-phenyl-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone: Similar structure but with different substituents on the aromatic rings, potentially leading to different properties.
Uniqueness:
- The presence of both allylamino and sulfanyl groups in the same molecule provides unique reactivity and potential biological activities.
- The combination of these functional groups with the pyridazinone core distinguishes it from other compounds in the same class.
This detailed article provides a comprehensive overview of 5-(allylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfanyl-5-(prop-2-enylamino)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-4-13-22-19-14-23-24(17-9-5-15(2)6-10-17)21(25)20(19)26-18-11-7-16(3)8-12-18/h4-12,14,22H,1,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXFDRLGDRWQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC=C)SC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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